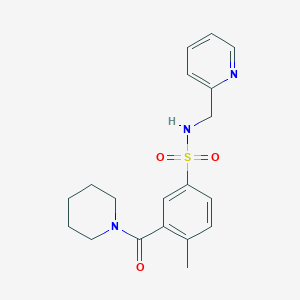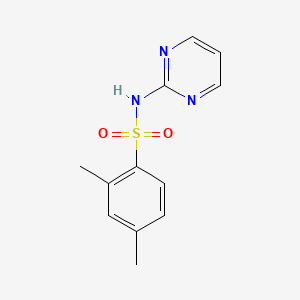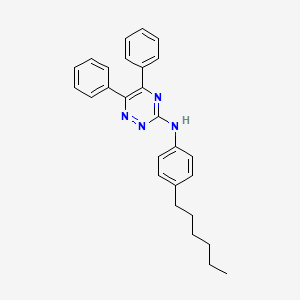![molecular formula C22H23N3O2 B5303740 4-(5-methylpyridin-2-yl)-1-[(5-phenyl-1H-pyrrol-2-yl)carbonyl]piperidin-4-ol](/img/structure/B5303740.png)
4-(5-methylpyridin-2-yl)-1-[(5-phenyl-1H-pyrrol-2-yl)carbonyl]piperidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-methylpyridin-2-yl)-1-[(5-phenyl-1H-pyrrol-2-yl)carbonyl]piperidin-4-ol, also known as MP-10, is a synthetic compound that has been extensively studied for its potential pharmacological properties. This molecule has shown promising effects in various scientific research applications, including neuroprotection, anti-inflammatory, and analgesic effects.
Mécanisme D'action
The exact mechanism of action of 4-(5-methylpyridin-2-yl)-1-[(5-phenyl-1H-pyrrol-2-yl)carbonyl]piperidin-4-ol is not fully understood. However, studies have shown that 4-(5-methylpyridin-2-yl)-1-[(5-phenyl-1H-pyrrol-2-yl)carbonyl]piperidin-4-ol may act on various receptors in the brain, including the dopamine D2 receptor and the sigma-1 receptor. 4-(5-methylpyridin-2-yl)-1-[(5-phenyl-1H-pyrrol-2-yl)carbonyl]piperidin-4-ol has also been shown to modulate the activity of various enzymes and signaling pathways involved in neuroprotection and anti-inflammatory processes.
Biochemical and Physiological Effects:
4-(5-methylpyridin-2-yl)-1-[(5-phenyl-1H-pyrrol-2-yl)carbonyl]piperidin-4-ol has been shown to have various biochemical and physiological effects. Studies have shown that 4-(5-methylpyridin-2-yl)-1-[(5-phenyl-1H-pyrrol-2-yl)carbonyl]piperidin-4-ol can increase the levels of various neuroprotective proteins, such as brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF). 4-(5-methylpyridin-2-yl)-1-[(5-phenyl-1H-pyrrol-2-yl)carbonyl]piperidin-4-ol has also been shown to decrease the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). Additionally, 4-(5-methylpyridin-2-yl)-1-[(5-phenyl-1H-pyrrol-2-yl)carbonyl]piperidin-4-ol has been shown to decrease pain sensitivity in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(5-methylpyridin-2-yl)-1-[(5-phenyl-1H-pyrrol-2-yl)carbonyl]piperidin-4-ol in lab experiments is its potential as a neuroprotective and anti-inflammatory agent. 4-(5-methylpyridin-2-yl)-1-[(5-phenyl-1H-pyrrol-2-yl)carbonyl]piperidin-4-ol may be useful in studying the mechanisms involved in neurodegenerative and inflammatory diseases. Additionally, 4-(5-methylpyridin-2-yl)-1-[(5-phenyl-1H-pyrrol-2-yl)carbonyl]piperidin-4-ol has shown promising effects in animal models, which may translate to potential therapeutic benefits in humans. However, one limitation of using 4-(5-methylpyridin-2-yl)-1-[(5-phenyl-1H-pyrrol-2-yl)carbonyl]piperidin-4-ol in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of 4-(5-methylpyridin-2-yl)-1-[(5-phenyl-1H-pyrrol-2-yl)carbonyl]piperidin-4-ol in humans.
Orientations Futures
There are several future directions for the study of 4-(5-methylpyridin-2-yl)-1-[(5-phenyl-1H-pyrrol-2-yl)carbonyl]piperidin-4-ol. One direction is to further investigate its potential as a neuroprotective and anti-inflammatory agent. This may involve studying the mechanisms involved in its effects on neuroprotective proteins and inflammatory cytokines. Another direction is to investigate the potential of 4-(5-methylpyridin-2-yl)-1-[(5-phenyl-1H-pyrrol-2-yl)carbonyl]piperidin-4-ol as a therapeutic agent in various disease models, including neurodegenerative and inflammatory diseases. Additionally, further studies are needed to determine the safety and efficacy of 4-(5-methylpyridin-2-yl)-1-[(5-phenyl-1H-pyrrol-2-yl)carbonyl]piperidin-4-ol in humans.
Méthodes De Synthèse
The synthesis of 4-(5-methylpyridin-2-yl)-1-[(5-phenyl-1H-pyrrol-2-yl)carbonyl]piperidin-4-ol involves a multistep process that includes the reaction of 2-bromo-5-methylpyridine with 2,5-dimethoxytetrahydrofuran to form the intermediate 2-(5-methylpyridin-2-yl)tetrahydrofuran. This intermediate is then reacted with piperidine-4-carboxylic acid to form the piperidine derivative. The final step involves the reaction of the piperidine derivative with 5-phenyl-1H-pyrrole-2-carboxylic acid to form 4-(5-methylpyridin-2-yl)-1-[(5-phenyl-1H-pyrrol-2-yl)carbonyl]piperidin-4-ol.
Applications De Recherche Scientifique
4-(5-methylpyridin-2-yl)-1-[(5-phenyl-1H-pyrrol-2-yl)carbonyl]piperidin-4-ol has been extensively studied for its potential pharmacological properties. Studies have shown that 4-(5-methylpyridin-2-yl)-1-[(5-phenyl-1H-pyrrol-2-yl)carbonyl]piperidin-4-ol has neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 4-(5-methylpyridin-2-yl)-1-[(5-phenyl-1H-pyrrol-2-yl)carbonyl]piperidin-4-ol has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, 4-(5-methylpyridin-2-yl)-1-[(5-phenyl-1H-pyrrol-2-yl)carbonyl]piperidin-4-ol has been shown to have analgesic effects, which may be useful in the treatment of pain.
Propriétés
IUPAC Name |
[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]-(5-phenyl-1H-pyrrol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-16-7-10-20(23-15-16)22(27)11-13-25(14-12-22)21(26)19-9-8-18(24-19)17-5-3-2-4-6-17/h2-10,15,24,27H,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPDJIOHSQZDPLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C2(CCN(CC2)C(=O)C3=CC=C(N3)C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-methylpyridin-2-yl)-1-[(5-phenyl-1H-pyrrol-2-yl)carbonyl]piperidin-4-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(4-fluorophenyl)vinyl]-8-quinolinol](/img/structure/B5303658.png)
![7-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5303672.png)
![5-{5-bromo-2-[(4-nitrobenzyl)oxy]benzylidene}-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B5303678.png)


![N-[3-(acetylamino)phenyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5303692.png)
![N-(4-fluorobenzyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5303696.png)


![N-[2-methoxy-5-(1-piperidinylsulfonyl)phenyl]methanesulfonamide](/img/structure/B5303709.png)

![4-methyl-N-(4-{[(propylamino)carbonyl]amino}phenyl)benzenesulfonamide](/img/structure/B5303725.png)
![1-{3-[2-(5-methyl-2-furyl)-1H-imidazol-1-yl]phenyl}pyrrolidin-2-one](/img/structure/B5303732.png)
![2-{[4-allyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5303744.png)